Gaboxanthone

Description

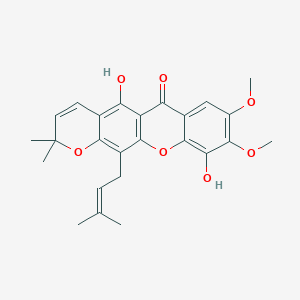

Structure

3D Structure

Properties

Molecular Formula |

C25H26O7 |

|---|---|

Molecular Weight |

438.5 g/mol |

IUPAC Name |

5,10-dihydroxy-8,9-dimethoxy-2,2-dimethyl-12-(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one |

InChI |

InChI=1S/C25H26O7/c1-12(2)7-8-14-21-13(9-10-25(3,4)32-21)18(26)17-19(27)15-11-16(29-5)24(30-6)20(28)23(15)31-22(14)17/h7,9-11,26,28H,8H2,1-6H3 |

InChI Key |

CAEVETBYJYICTB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C2C(=C(C3=C1OC4=C(C(=C(C=C4C3=O)OC)OC)O)O)C=CC(O2)(C)C)C |

Synonyms |

gaboxanthone |

Origin of Product |

United States |

Isolation, Structural Elucidation, and Chemodiversity of Gaboxanthone

Botanical Sources and Geographic Distribution of Gaboxanthone-Producing Species

This compound has been identified in plants belonging to the Clusiaceae family. researchgate.netpharmchoices.com

Symphonia globulifera as a Primary Source

Symphonia globulifera, a tree found in tropical regions of Africa and the Americas, is a significant source of this compound. researchgate.netpharmchoices.comnih.gov This plant is known for producing a variety of secondary metabolites, including polycyclic polyprenylated acylphloroglucinols (PPAPs) and xanthone (B1684191) derivatives. pharmchoices.com Specifically, this compound has been isolated from the seed shells of Symphonia globulifera. researchgate.netajtmh.orgresearchgate.netucl.ac.beresearchgate.netresearchgate.net Other parts of the plant, such as the stem bark, leaves, and roots, have also been investigated for their chemical constituents, revealing a diverse array of xanthones and other compounds. researchgate.netpharmchoices.comnih.govresearchgate.netresearchgate.net

Isolation Methodologies from Plant Extracts

The isolation of this compound from plant material typically involves extraction followed by chromatographic separation techniques. For instance, this compound has been isolated from the seed shells of Symphonia globulifera alongside other compounds like symphonin, globuliferin, guttiferone A, sistosterol, oleanolic acid, and methyl citrate. researchgate.netajtmh.orgresearchgate.netresearchgate.net The process often begins with the maceration of the plant material with suitable solvents, such as dichloromethane (B109758) and methanol. nih.gov The resulting extract is then subjected to various chromatographic methods to isolate individual compounds based on their polarity and other chemical properties.

Advanced Spectroscopic and Spectrometric Characterization of this compound

The structural determination of this compound relies heavily on advanced spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a crucial tool for elucidating the detailed structure of this compound. Analysis of both proton (¹H) and carbon (¹³C) NMR spectra provides information about the types of hydrogen and carbon atoms present, their chemical environments, and their connectivity. The structure of this compound has been assigned using spectroscopic analysis, including 1D and 2D NMR experiments. researchgate.netresearchgate.net A database of assigned ¹³C NMR spectra includes data for this compound, providing specific chemical shifts in a given solvent and instrument frequency. uni-plovdiv.bg

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), such as HR-ESIMS, can provide accurate mass measurements that allow for the determination of the molecular formula. nih.gov The molecular formula of this compound has been reported as C₂₅H₂₆O₇. nih.gov MS data, in conjunction with NMR data, are essential for confirming the proposed structure of the compound. researchgate.net

Chiroptical Spectroscopy for Stereochemical Elucidation (if applicable)

While the search results mention chiroptical methods being used for the stereochemical elucidation of other natural products, specifically phenylanthraquinones researchgate.net, there is no explicit mention in the provided snippets of chiroptical spectroscopy being applied to this compound itself. Some isolated compounds from Symphonia globulifera, such as guttiferone U, have been reported as optically active, with specific optical rotation values determined nih.gov. However, the direct application of chiroptical spectroscopy for the stereochemical elucidation of this compound is not detailed in the provided search results.

Chemodiversity of Xanthone Metabolites Co-Isolated with this compound

Research into Symphonia globulifera has revealed that this compound is often co-isolated with a variety of other xanthone metabolites, contributing to the plant's notable chemodiversity. researchgate.netd-nb.infonih.gov These co-occurring compounds highlight the complex metabolic pathways active within the plant and provide insights into the structural variations present in xanthones from this source.

Studies on the seed shells of Symphonia globulifera have reported the isolation of this compound alongside several known compounds. researchgate.netresearchgate.net Among these co-isolated substances are other xanthones such as symphonin and globuliferin, as well as other types of compounds including guttiferone A, sistosterol, oleanolic acid, and methyl citrate. researchgate.netresearchgate.net The co-occurrence of these compounds, particularly symphonin and globuliferin, which are also xanthones, demonstrates the presence of a suite of structurally related xanthone derivatives in the same plant part. researchgate.net

Further investigations into Symphonia globulifera have identified a broader spectrum of xanthones and related compounds. d-nb.info For instance, xanthone V1 and globuliferin were isolated from the seeds. researchgate.net The seed shells yielded this compound, globuliferin, and symphonin. researchgate.net This indicates variations in metabolite distribution across different parts of the plant. The xanthones isolated from Symphonia globulifera often feature prenylated moieties, which can undergo further cyclization to form structures like the gem-dimethyl dihydropyran ring observed in this compound. researchgate.netd-nb.info This structural feature is common among prenylated xanthones found in families like Clusiaceae, to which Symphonia globulifera belongs. d-nb.infomdpi.comnih.gov

The chemodiversity extends beyond simple xanthones to include polyhydroxylated polyprenylated xanthones and benzophenones. d-nb.info This structural variety among co-isolated compounds underscores the richness of Symphonia globulifera as a source of diverse natural products with potential biological activities. d-nb.infonih.gov

Here is a table summarizing some of the compounds co-isolated with this compound from Symphonia globulifera:

| Compound Name | Source Part (S. globulifera) | Compound Type |

| This compound | Seed shells | Prenylated Xanthone |

| Symphonin | Seed shells, Seeds | Xanthone |

| Globuliferin | Seed shells, Seeds | Xanthone |

| Guttiferone A | Seed shells | Polyprenylated Benzophenone (B1666685) |

| Xanthone V1 | Seeds | Xanthone |

| Sistosterol | Seed shells | Phytosterol |

| Oleanolic acid | Seed shells | Triterpenoid |

| Methyl citrate | Seed shells | Organic acid |

This table illustrates the variety of chemical classes found alongside this compound, with a notable presence of other xanthone derivatives and related prenylated compounds.

Synthetic Strategies and Chemical Modification of Gaboxanthone

Total Synthesis Approaches to the Gaboxanthone Scaffold

Total synthesis of the xanthone (B1684191) scaffold typically involves the construction of the characteristic tricyclic 9H-xanthen-9-one structure, which consists of two aromatic rings linked by an oxygen atom and a carbonyl group. frontiersin.org The core xanthone structure can be synthesized through various chemical methodologies. One classic approach involves the reaction of a salicylic (B10762653) acid derivative with an appropriate polyphenolic compound. researchgate.net Other synthetic routes utilize reactions such as intramolecular cyclization of benzophenone (B1666685) intermediates, often mediated by oxidative coupling. nih.gov For instance, 2,3',4,6-tetrahydroxybenzophenone (B1214623) is a key intermediate in the biosynthesis of xanthones in plants, undergoing regioselective intramolecular oxidative coupling to form 1,3,5-trihydroxyxanthone (B1664532) or 1,3,7-trihydroxyxanthone, which serve as precursors for a wide range of xanthone derivatives. frontiersin.orgnih.gov

Modern total synthesis efforts for complex natural products, while not specifically detailed for this compound in the provided search results, often employ strategies involving the construction of ring systems through reactions like ring-closing metathesis or intramolecular cycloadditions. youtube.com Catalytic methods, including transition-metal catalysis, have also been explored for the synthesis of xanthones, offering potential for improved efficiency and sustainability. researchgate.netresearchgate.net For example, palladium-catalyzed and ruthenium-catalyzed reactions have been developed for the synthesis of xanthone and fluorenone analogs through intramolecular C-H bond functionalization. researchgate.net

Semisynthetic Derivatization of Natural this compound

This compound itself has been isolated from natural sources, such as the seed shells and root bark of Symphonia globulifera. researchgate.netmdpi.com Semisynthesis involves using a naturally occurring compound as a starting material for chemical modifications to produce derivatives with potentially altered properties. While specific detailed protocols for the semisynthetic derivatization of this compound were not extensively described in the search results, the isolation of this compound alongside other related compounds like symphonin and globuliferin from Symphonia globulifera suggests the potential for exploring semisynthetic routes starting from these natural isolates. researchgate.netmdpi.com The general approach of semisynthesis has been applied to other natural products to generate novel derivatives for biological evaluation. huji.ac.ilnih.gov For instance, semisynthesis has been used to create derivatives of guttiferone A, another compound found in Symphonia globulifera. researchgate.net Anodic oxidation of guttiferone A has been shown to be an efficient biomimetic method to generate related xanthones. researchgate.net

Development of this compound Analogs and Probes for Mechanistic Studies

The development of analogs and probes is a common strategy in chemical biology and medicinal chemistry to understand the mechanism of action of a compound and to explore structure-activity relationships. Although direct information on the synthesis of this compound-specific probes was not found, the synthesis of xanthone analogs in general is an active area of research. researchgate.netresearchgate.netnih.gov Hybrid xanthone molecules with enhanced properties have been synthesized by combining the xanthone scaffold with other heterocyclic systems. nih.gov Synthetic probes are often designed with specific modifications, such as the incorporation of fluorescent labels or radioactive isotopes, to track their distribution, binding, or metabolism in biological systems. ajtmh.orgnih.gov The synthesis of such probes requires tailored synthetic routes depending on the nature of the modification and the desired application. The development of xanthone analogs often involves modifying the substitution pattern on the aromatic rings or altering the core xanthone structure to investigate how these changes impact biological activity or interaction with specific targets. researchgate.netnih.gov

Enzymatic or Biocatalytic Transformations of Xanthones

Enzymatic and biocatalytic methods offer alternative and often more environmentally friendly approaches for chemical transformations. taylorfrancis.commdpi.comacs.orgnih.gov The biosynthesis of xanthones in nature involves enzymatic processes. In plants, xanthone biosynthesis originates from the shikimate and acetate (B1210297) pathways, with enzymes catalyzing steps such as the formation of benzophenone intermediates and their subsequent oxidative cyclization to the xanthone core. frontiersin.orgnih.govnih.gov Specific enzymes, such as monooxygenases, have been shown to catalyze oxidative steps in xanthone formation in microorganisms. springernature.com

Biocatalysis can also be applied for the modification of xanthone structures or the synthesis of xanthone derivatives in vitro. While specific enzymatic transformations of this compound were not detailed, biocatalytic approaches have been explored for transformations of other xanthones and related compounds. researchgate.nettaylorfrancis.commdpi.comacs.org For example, yeast-mediated oxidation has been reported for the transformation of benzoylphloroglucinol derivatives, which are structurally related to xanthone precursors. researchgate.net Lipases, a versatile class of biocatalysts, have been shown to catalyze various organic transformations and could potentially be explored for modifying xanthone structures. mdpi.com Photo-biocatalysis, which combines light with biocatalytic transformations, represents another emerging area that could be relevant for future xanthone chemistry. acs.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | Not readily available in search results |

| Symphonin | Not readily available in search results |

| Globuliferin | Not readily available in search results |

| Guttiferone A | Not readily available in search results |

| 9H-xanthen-9-one (Xanthone) | 9256 |

| 1,3,5-Trihydroxyxanthone | 118618 |

| 1,3,7-Trihydroxyxanthone | 163998 |

| 2,3',4,6-Tetrahydroxybenzophenone | 208277 |

| Maclurin | 643992 |

| Norathyriol | 10788 |

| Oleanolic acid | 10494 |

| β-sitosterol | 229695 |

| Stigmasterol | 637280 |

| Kaempferol | 5280863 |

| Lupeol | 259846 |

Data Tables:

While detailed quantitative data suitable for interactive tables (e.g., yields for multiple reactions, comparative data on analog activity) were not consistently present across the search results for this compound specifically, the text provides examples of research findings. For instance, the isolation of this compound and related compounds from Symphonia globulifera has been reported researchgate.netmdpi.com, and their presence in different parts of the plant noted. mdpi.comd-nb.info The development of synthetic methods for the xanthone core and analogs often includes details on reaction conditions and outcomes, though specific yield data for this compound synthesis was not found. researchgate.netresearchgate.netresearchgate.netnih.gov

For illustrative purposes, based on the isolation data:

Preclinical Biological Activities and Molecular Mechanisms of Gaboxanthone

Antiprotozoal Activity Investigations

Gaboxanthone has been investigated for its potential activity against protozoal parasites, including those responsible for malaria and leishmaniasis.

In Vitro Antimalarial Efficacy Against Plasmodium falciparum Strains

In vitro studies have evaluated the efficacy of this compound against Plasmodium falciparum, the parasite that causes malaria. Xanthones, including this compound, have shown variable activity against both Gram-positive and Gram-negative bacteria, as well as Plasmodium spp. and Leishmania donovani strains in different studies. researchgate.net

Antileishmanial Activity in Parasitic Cell Models

This compound has also been evaluated for its activity against Leishmania species, the causative agents of leishmaniasis. This compound (compound 6) has been included in leishmanicidal screening studies against L. donovani. researchgate.net Other studies on different compounds have investigated antileishmanial activity against Leishmania tropica, Leishmania aethiopica, and Leishmania donovani strains in vitro. mdpi.comdovepress.com These studies often utilize assays to determine the percentage of parasite viability or IC₅₀ values. mdpi.comdovepress.com

Antibacterial Activity Studies

Investigations into the antibacterial properties of this compound have also been conducted.

Broad-Spectrum Inhibition Against Gram-Positive and Gram-Negative Bacteria In Vitro

This compound is among the xanthones isolated from Symphonia globulifera that have demonstrated variable activity against both Gram-positive and Gram-negative bacteria in vitro. researchgate.net Studies on other natural products and plant extracts have also shown broad-spectrum antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.netjmchemsci.combiomedpharmajournal.org

Antioxidant Properties and Free Radical Scavenging Mechanisms

This compound has been reported to possess antioxidant activities. scienceopen.comresearchgate.netnih.govthieme-connect.comajtmh.org Antioxidants play a crucial role in neutralizing free radicals, which are unstable molecules that can cause oxidative stress and damage to cellular components. researchgate.netmdpi.com The antioxidant capacity of compounds like this compound is often linked to their chemical structure, particularly the presence of phenolic hydroxyl groups. ukm.myinteresjournals.org

Evaluation via DPPH Assay and Other Radical Scavenging Methods

The antioxidant activity of this compound has been evaluated using various in vitro methods, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. frontiersin.orgresearchgate.netnih.govajtmh.org The DPPH assay is a common spectrophotometric method used to measure the free radical scavenging capacity of a compound by assessing its ability to reduce the stable DPPH radical. ukm.mypsu.edufrontiersin.orgnih.govmdpi.com Studies have indicated varying levels of antioxidant activity for xanthones, with some reports suggesting limited activity for certain xanthones while other related compounds, such as guttiferone A (also found in Symphonia globulifera), demonstrated more potent activity in the DPPH assay. researchgate.netthieme-connect.com

Role of Phenolic Hydroxyl Groups in Antioxidant Activity

The antioxidant and free radical scavenging properties of phenolic compounds, including xanthones like this compound, are significantly influenced by the presence and position of phenolic hydroxyl groups within their molecular structure. ukm.myinteresjournals.org These hydroxyl groups can donate a hydrogen atom to free radicals, thereby stabilizing them and breaking the chain reaction of oxidation. interesjournals.org The resulting phenoxyl radical is stabilized through delocalization of the unpaired electron across the aromatic structure. The number and arrangement of hydroxyl groups, as well as other structural features, can impact the efficiency of this radical scavenging process. frontiersin.orgresearchgate.netmdpi.com

Antiproliferative Investigations in In Vitro Research Models

In vitro research has explored the antiproliferative effects of this compound on various cell lines. scispace.comscienceopen.comnih.govresearchgate.net Antiproliferative agents are compounds that can inhibit cell growth and division.

Effects on Proliferation and Viability of Various Research Cell Lines

This compound has demonstrated antiproliferative activity in specific cancer cell lines. Research has shown that this compound exhibited activity against the A2780 human ovarian cancer cell line. researchgate.net The potency of such activity is often quantified by the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit cell proliferation by 50%. This compound was reported to have an IC50 value of 3.8 µM against the A2780 cell line. researchgate.net Cell viability and proliferation assays are standard tools used in in vitro studies to assess the impact of compounds on cell health and growth. theprismlab.orgsusupport.compromega.com

Table 1: Antiproliferative Activity of this compound in an In Vitro Model

| Cell Line | IC50 (µM) |

| A2780 (Human Ovarian Cancer) | 3.8 |

Cellular Pathways Modulated by this compound in Model Systems

While the antiproliferative activity of this compound in certain cell lines has been reported, detailed research specifically elucidating the cellular pathways modulated by this compound is limited in the provided search results. Studies on other natural compounds with antiproliferative effects have shown modulation of various signaling pathways involved in cell cycle regulation, apoptosis, and growth factor signaling. Further research is needed to specifically identify the molecular mechanisms and pathways through which this compound exerts its antiproliferative effects.

Exploration of Putative Molecular Targets and Signaling Pathways

The specific molecular targets and detailed signaling pathways directly modulated by this compound have not been extensively described in the provided search results. Research into the mechanisms of action of bioactive natural products often involves identifying the specific proteins or enzymes that the compound interacts with, as well as the downstream signaling cascades that are affected. While the antioxidant and antiproliferative activities suggest interactions with pathways related to oxidative stress response and cell growth control, the precise molecular targets and the intricate signaling networks influenced by this compound require further dedicated investigation to be fully elucidated.

Receptor Binding Studies in Preclinical Contexts

Specific and detailed preclinical receptor binding studies for this compound are not extensively documented in the consulted literature. While its observed anti-plasmodial activity strongly implies interaction with specific biological targets within the Plasmodium falciparum parasite, the precise receptors or binding sites involved have not been definitively identified or characterized through dedicated binding assays in the available research. Further studies are needed to elucidate the specific receptor interactions that mediate this compound's biological effects.

Enzyme Inhibition Profiling and Mechanistic Characterization

Comprehensive enzyme inhibition profiling specifically for this compound is not widely reported in the consulted preclinical sources. However, as a member of the xanthone (B1684191) class of compounds, potential mechanisms of antimalarial action observed for related flavonoids have been proposed. These include the inhibition of fatty acid biosynthesis (FAS II) pathways, which are crucial for parasite survival, or interference with the uptake of essential nutrients like L-glutamine and myoinositol into infected erythrocytes. researchgate.net It is important to note that these proposed mechanisms for flavonoids, in general, have not been definitively characterized or confirmed as the primary mode of action for this compound itself. Detailed enzyme inhibition studies are required to identify specific enzymatic targets and fully characterize the biochemical mechanisms underlying this compound's anti-plasmodial activity.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar of Gaboxanthone and Its Analogs

Identification of Structural Moieties Critical for Biological Activity

SAR analysis involves systematically modifying the chemical structure of a compound and observing the effect on its biological activity. For xanthone (B1684191) derivatives, including Gaboxanthone, various structural elements contribute to their pharmacological profiles. Studies on xanthone derivatives have indicated that the presence and position of hydroxyl groups, methoxy (B1213986) groups, and prenyl chains on the xanthone core can significantly influence activity. For instance, certain substitution patterns on the xanthone scaffold have been found to be essential for inhibitory activity against enzymes like xanthine (B1682287) oxidase or α-glucosidase. derpharmachemica.comresearchgate.netnih.govnih.gov The pyrano ring fused to the xanthone core in this compound is another key structural feature that likely plays a role in its interaction with biological targets. plantaedb.comnih.govresearchgate.netresearchgate.netresearchgate.netd-nb.infopsu.eduresearchgate.net The specific arrangement of hydroxyl and methoxy groups on the xanthone and pyrano rings, along with the prenyl substituent, are hypothesized to be critical for this compound's observed activities, such as antiplasmodial effects. researchgate.netresearchgate.netresearchgate.netd-nb.infopsu.eduresearchgate.net Detailed research findings, often involving the synthesis and testing of various analogs, are necessary to pinpoint the exact contributions of each moiety.

Computational Approaches to SAR/QSAR Modeling

Computational methods are extensively used in modern drug discovery to complement experimental SAR studies and to develop predictive QSAR models. These approaches help in understanding ligand-target interactions, identifying potential new lead compounds, and predicting the activity of untested molecules. researchgate.nettandfonline.comnih.govchemrxiv.orgnih.govresearchgate.netamazon.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand when bound to a protein or other biological target. nih.govresearchgate.netmdpi.commalariaworld.orgresearchgate.netajchem-a.comnih.gov By analyzing the predicted binding poses and interactions (such as hydrogen bonds, hydrophobic interactions, and π-π stacking) between this compound or its analogs and a target protein, insights can be gained into the critical structural features required for binding affinity. nih.govresearchgate.netmdpi.commalariaworld.orgnih.gov Molecular dynamics simulations extend docking studies by simulating the movement of the ligand-target complex over time, providing information about the stability of the complex and the dynamic nature of the interactions. mdpi.commalariaworld.org These simulations can help refine the understanding of how structural modifications affect the binding stability and thus the biological activity. mdpi.commalariaworld.org While specific molecular docking and dynamics studies focusing solely on this compound were not extensively detailed in the search results, these techniques are commonly applied to xanthone derivatives to understand their interactions with various biological targets, such as enzymes and receptors. nih.govresearchgate.netmdpi.commalariaworld.orgresearchgate.netajchem-a.comnih.gov

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

Pharmacophore modeling involves creating a 3D representation of the essential features of a molecule (or a set of molecules) that are required for its biological activity. mdpi.commalariaworld.orgajchem-a.comnih.govnih.gov These features can include hydrogen bond donors, acceptors, hydrophobic centers, and ionizable groups, arranged in a specific spatial orientation. mdpi.commalariaworld.orgnih.gov Once a pharmacophore model is developed based on known active compounds like this compound or its potent analogs, it can be used as a query for virtual screening of large chemical databases. mdpi.commalariaworld.orgajchem-a.comnih.govnih.gov Virtual screening allows for the in silico identification of potential new lead compounds with different chemical scaffolds but sharing the crucial pharmacophoric features, thus potentially exhibiting similar biological activity. mdpi.commalariaworld.orgajchem-a.comnih.govnih.gov This approach is valuable for discovering novel structures with the desired activity profile.

Cheminformatics and Machine Learning in Predictive Modeling

Cheminformatics involves the use of computational and informational techniques to address problems in chemistry. nih.govchemrxiv.orgnih.govamazon.com In the context of SAR/QSAR, cheminformatics tools are used to represent chemical structures in a computer-readable format (e.g., molecular descriptors, fingerprints) and to manage chemical data. creative-proteomics.comnih.govchemrxiv.orgnih.govamazon.com Machine learning algorithms are then applied to these cheminformatics data to build predictive models that correlate structural features with biological activity. nih.govchemrxiv.orgnih.govresearchgate.netamazon.com Various machine learning techniques, such as regression analysis, support vector machines, random forests, and neural networks, can be employed to develop QSAR models. creative-proteomics.comnih.govnih.govresearchgate.net These models can predict the activity of new or untested this compound analogs, prioritize compounds for synthesis and experimental testing, and identify complex non-linear relationships between structure and activity that might not be apparent through traditional SAR analysis alone. creative-proteomics.comnih.govchemrxiv.orgnih.govresearchgate.netamazon.com

Design Principles for Enhanced Potency and Selectivity of this compound-Derived Compounds

Based on the insights gained from SAR, QSAR, and computational studies, specific design principles can be formulated to develop this compound analogs with enhanced potency and selectivity for particular biological targets. Identifying the critical structural moieties and understanding their interactions with the target allows for targeted modifications. For example, if a hydroxyl group is found to be crucial for forming a key hydrogen bond in the binding site, modifications to this group (e.g., methylation or removal) would likely reduce activity, while retaining or optimizing its position might enhance it. Similarly, understanding the steric and electronic requirements of the binding site through QSAR models can guide the introduction of substituents of appropriate size and electronic properties at specific positions on the xanthone scaffold. derpharmachemica.comresearchgate.netnih.govnih.gov Computational studies, such as molecular docking and dynamics, can help predict how proposed modifications will affect binding affinity and stability. nih.govresearchgate.netmdpi.commalariaworld.orgresearchgate.netajchem-a.comnih.gov Furthermore, comparing the SARs of this compound and its analogs across different biological targets can provide insights into achieving selectivity. Structural features that are important for activity against a desired target but less so for off-targets can be leveraged in the design process. The iterative process of design, synthesis, biological testing, and computational analysis is key to developing optimized this compound-derived compounds with improved therapeutic potential.

Biosynthetic Pathways and Chemical Ecology of Gaboxanthone

Proposed Biosynthesis of Xanthones in Higher Plants (e.g., Polyketide Pathway)

In higher plants, the biosynthesis of the xanthone (B1684191) core structure is understood to involve a mixed biosynthetic origin, drawing precursors from both the shikimate pathway and the acetate (B1210297) (polyketide) pathway. nih.goveragene.com This contrasts with the biosynthesis in fungi and lichens, where the xanthone core is derived solely from the polyketide pathway. eragene.com

The shikimate pathway, primarily occurring in plastids, provides aromatic precursors such as phenylalanine. Phenylalanine can be further metabolized to derivatives like 3-hydroxybenzoic acid, which contributes to one part of the xanthone structure, often referred to as the B-ring (carbons 5-8). nih.gov

The acetate or polyketide pathway contributes the other part of the xanthone structure, typically forming the A-ring (carbons 1-4). nih.gov This involves the condensation of acetate units, often in the form of malonyl-CoA, catalyzed by type III polyketide synthases (PKSs). nih.govnih.gov

A key intermediate in the biosynthesis of xanthones in plants is 2,3′,4,6-tetrahydroxybenzophenone. eragene.comnih.gov This benzophenone (B1666685) is formed through the condensation of the shikimate-derived component (e.g., from 3-hydroxybenzoic acid) and the polyketide-derived component. nih.gov Subsequent to the formation of the benzophenone intermediate, an oxidative phenolic coupling reaction leads to the cyclization and formation of the xanthone ring system. nih.govnih.gov This process can yield core xanthone structures such as 1,3,5-trihydroxyxanthone (B1664532) (1,3,5-THX) or 1,3,7-trihydroxyxanthone (1,3,7-THX), which serve as precursors for a wide variety of diverse xanthone derivatives found in plants. nih.govnih.gov

The specific enzymatic steps and intermediates involved in the conversion of these core xanthone structures to Gaboxanthone in Symphonia globulifera are not explicitly detailed in the provided search results. However, it is understood that further modifications, such as hydroxylation, methylation, and prenylation, contribute to the structural diversity of xanthones. This compound, with its complex prenyl and oxygenation patterns, is likely formed through a series of such enzymatic tailoring steps from a core xanthone precursor.

Genetic and Enzymatic Basis for this compound Production

The genetic and enzymatic basis for xanthone biosynthesis in plants involves a suite of enzymes catalyzing the steps from primary metabolism precursors to the final xanthone structures. Enzymes of the shikimate pathway, such as those involved in phenylalanine biosynthesis, and type III polyketide synthases are fundamental to the initial stages of xanthone core formation. nih.gov

Following the formation of the benzophenone intermediate, enzymes that catalyze oxidative cyclization are crucial for generating the xanthone ring. nih.gov Further diversification of xanthone structures involves various modifying enzymes, including hydroxylases (such as cytochrome P450 monooxygenases), methyltransferases, and prenyltransferases. nih.gov Research has characterized some of these enzymes in plants known to produce xanthones, such as Hypericum species, Centaurium erythraea, and Garcinia mangostana. nih.gov

While the general enzymatic machinery for xanthone biosynthesis is becoming clearer, specific enzymes uniquely responsible for the late-stage modifications leading to this compound in Symphonia globulifera have not been specifically identified in the provided literature. This compound is found alongside other compounds like symphonin and globuliferin in S. globulifera, suggesting a shared or related biosynthetic machinery for these specialized metabolites within the plant. surrey.ac.ukthegoodscentscompany.com

Advanced Analytical Methodologies in Gaboxanthone Research

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used technique in metabolomics for characterizing the complex chemical composition of plant extracts and identifying bioactive compounds. researchgate.netmdpi.com LC-MS combines the separation power of liquid chromatography with the sensitive detection and identification capabilities of mass spectrometry. researchgate.netmdpi.com This allows for the separation of various metabolites within a sample, followed by their detection based on their mass-to-charge ratio and fragmentation patterns. mdpi.com

In the context of Gaboxanthone research, LC-MS has been employed in comparative metabolite profiling studies of Symphonia globulifera. researchgate.netnih.gov These studies aim to identify and compare the secondary metabolites present in different parts of the plant. researchgate.netnih.gov For instance, a comparative LC-MS based metabolite profiling study on Symphonia globulifera led to the identification of tissue-specific compounds. researchgate.netnih.gov this compound was found in the seed shells of the plant. researchgate.net While LC-MS is highly sensitive, it can produce complex data sets, and identifying a wide range of metabolite classes in a single run often requires different chromatographic techniques. mdpi.com Untargeted metabolomics using LC-MS, along with annotation software and databases, is used to identify metabolites and assess differences in metabolite levels between samples. mdpi.com

Nuclear Magnetic Resonance (NMR) for Conformational Analysis and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed structural information about molecules, including their conformational preferences and dynamics in solution. researchgate.netcopernicus.orgresearchgate.net NMR measures the magnetic resonance of atomic nuclei, offering insights into the arrangement of atoms and their movements. researchgate.net High-resolution 1H NMR spectra can reveal conformational exchange dynamics. copernicus.org Sharp NMR signals may indicate a dominant conformation or fast equilibrium exchange between rotational isomers, while broadened signals can suggest slower exchange dynamics. copernicus.org

NMR is crucial for obtaining high-resolution information about the dynamics of molecules. researchgate.net It can provide knowledge of energy minima and barriers by observing conformational dynamics. researchgate.net Comparisons between experimental and computed NMR parameters, such as chemical shifts, J couplings, NOEs, and line widths, can help identify the relative populations of different conformers. copernicus.org This allows for the characterization of free ligands in solution, providing valuable information for understanding their behavior. copernicus.org While the provided search results discuss the application of NMR for conformational analysis and dynamics of small molecules and biomolecules in general copernicus.orgresearchgate.netmdpi.combiorxiv.orgnih.gov, specific detailed research findings on the conformational analysis and dynamics of this compound itself using NMR were not explicitly found within the search results. However, the principles described highlight how NMR could be applied to study this compound's flexibility and preferred conformations in solution.

X-ray Crystallography for Precise Structural Determination of this compound and its Complexes

X-ray Crystallography is considered the most favored technique for determining the high-resolution three-dimensional structure of molecules, including small molecules and biological macromolecules. nih.govnih.govsci-hub.se The technique involves crystallizing the molecule of interest and then exposing the crystal to an X-ray beam. nih.govresearchgate.net The resulting diffraction pattern is then processed to determine the arrangement of atoms in the crystal lattice and, subsequently, the precise molecular structure. nih.govresearchgate.net

X-ray crystallography provides detailed knowledge of structures, clarifying chemical mechanisms, conformational changes, and interactions. nih.gov It is particularly valuable for characterizing complexes, such as protein-ligand complexes, revealing the molecular recognition mechanisms with high precision. researchgate.net While the search results discuss the application of X-ray crystallography for structural determination of proteins, protein-ligand complexes, and other macromolecules nih.govnih.govsci-hub.seresearchgate.netsaromics.com, specific detailed research findings on the precise structural determination of this compound or its complexes using X-ray crystallography were not explicitly found within the search results. However, the principles outlined demonstrate the capability of X-ray crystallography to provide atomic-level structural information, which would be invaluable for understanding this compound's solid-state structure and how it interacts with other molecules if co-crystallized in a complex.

Future Directions and Emerging Research Perspectives for Gaboxanthone

Integrated Omics Approaches for Comprehensive Mechanistic Elucidation

Understanding the intricate molecular mechanisms through which Gaboxanthone exerts its effects is paramount for fully realizing its therapeutic potential. Integrated omics approaches, encompassing genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools for achieving this. By simultaneously analyzing changes at the level of genes, RNA, proteins, and metabolites within biological systems treated with this compound, researchers can construct a holistic picture of its cellular impact.

Applying transcriptomics, for instance, can reveal which genes are upregulated or downregulated in response to this compound, providing clues about affected pathways. Proteomics can identify changes in protein expression levels and post-translational modifications, offering insights into the functional consequences of transcriptional changes. Metabolomics can profile alterations in small molecule metabolites, reflecting the downstream effects on cellular metabolism.

Integrating these different omics layers through sophisticated bioinformatics and computational tools is crucial for identifying key molecular players and pathways involved in this compound's actions. mdpi.comresearchgate.netfrontiersin.org This multi-omics integration can help to unravel complex biological regulation networks that single omics approaches might miss. nih.gov Challenges in this area include the complexity of data integration and the need for advanced analytical techniques, such as machine learning, to extract meaningful insights from large datasets. mdpi.comfrontiersin.org Future research will likely focus on developing more sophisticated computational workflows and utilizing advanced machine learning techniques to address the heterogeneity and complexity of omics data generated from this compound studies. mdpi.com

Development of Advanced In Vitro and Ex Vivo Preclinical Models for Efficacy Assessment

Traditional in vitro models, such as two-dimensional (2D) cell cultures, offer simplicity and cost-effectiveness but often lack the biological complexity and physiological relevance of living systems. mdpi.comemulatebio.com Animal models, while providing a more integrated system, have limitations related to species translation and ethical considerations. mdpi.comemulatebio.com

Future research on this compound will benefit significantly from the development and application of advanced in vitro and ex vivo preclinical models that better mimic the human physiological environment. Complex in vitro models (CIVMs), including three-dimensional (3D) cell cultures, organoids, and microphysiological systems (MPSs) or "Organ-on-a-Chip" platforms, are designed to simulate the structure and function of human tissues and organs with higher fidelity. mdpi.comemulatebio.com These models can incorporate dynamic environmental factors like fluid flow and mechanical forces, which are absent in static 2D cultures. emulatebio.com

Ex vivo models, which involve studying tissues or organs removed from a living organism, also offer a valuable bridge between in vitro and in vivo studies. nih.govcrownbio.com They preserve the tissue microenvironment and cellular interactions to a greater extent than dissociated cell cultures. crownbio.com

Developing and utilizing these advanced models for this compound research will allow for more accurate assessments of its efficacy and mechanistic studies in a context that is more predictive of human responses. emulatebio.com For example, integrated ex vivo models combining different tissue types could be beneficial for studying the absorption, distribution, metabolism, and excretion of this compound. mdpi.com Challenges include the complexity and cost of developing and maintaining these models, as well as the need for standardization and validation to ensure reproducibility and relevance.

Rational Design of this compound-Inspired Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with specific biological targets, allowing researchers to investigate their function and involvement in biological processes. ox.ac.uk The rational design of chemical probes inspired by the structure of this compound can be a powerful approach to dissecting its molecular targets and pathways.

By modifying the this compound structure, researchers can create probes with enhanced selectivity, affinity, or reporting capabilities (e.g., fluorescent probes). mdpi.comrsc.orgrsc.org These probes can be used to identify the proteins or other biomolecules that this compound directly interacts with in cells or tissues. This can involve techniques such as affinity chromatography coupled with mass spectrometry.

The rational design process involves understanding the structure-activity relationships of this compound and using this knowledge to design molecules with desired properties. rsc.org This may involve incorporating functional groups that enable visualization (e.g., fluorophores) or immobilization for pull-down experiments. mdpi.comrsc.org Challenges in this area include ensuring the specificity of the probes for their intended targets and minimizing off-target effects. Future efforts will focus on developing highly selective and sensitive this compound-inspired probes to precisely map its interactions within complex biological systems. chemrxiv.org

Sustainable Sourcing and Production of this compound for Research Purposes

As research into this compound progresses, the need for a reliable and sustainable supply of the compound for research purposes becomes increasingly important. This compound is a natural product, and its isolation from natural sources may face challenges related to yield variability, environmental impact, and scalability.

Future directions include exploring sustainable sourcing strategies and developing efficient and environmentally friendly production methods. Sustainable sourcing involves considering the social, ethical, and environmental impacts of the entire supply chain, ensuring fair labor practices, positive social impact, and environmental sustainability. ibm.comecovadis.comnestle.com

Alternative production methods, such as chemical synthesis or biosynthesis using engineered microorganisms, could offer more controlled and scalable ways to obtain this compound. Research in this area would focus on developing cost-effective and high-yield synthetic routes or optimizing microbial fermentation processes. mckinsey.com

Key considerations for sustainable production include minimizing waste generation, reducing energy consumption, and utilizing renewable resources. dcceew.gov.au Collaborations between chemists, biologists, and engineers will be essential to develop and implement sustainable strategies for the sourcing and production of this compound, ensuring its availability for future research endeavors.

Q & A

Q. What are the key structural characteristics of Gaboxanthone, and how are they validated experimentally?

this compound's structure is characterized using spectroscopic techniques (e.g., NMR, IR, UV-Vis) and X-ray crystallography. For validation, compare spectral data with computational predictions (e.g., DFT calculations) and existing literature. Ensure purity via HPLC or mass spectrometry, and cross-reference with databases like PubChem or Reaxys .

Q. What methodologies are recommended for the initial isolation of this compound from natural sources?

Use column chromatography with silica gel or Sephadex LH-20 for preliminary isolation. Pair with TLC to monitor fractions. Confirm this compound identity via LC-MS and NMR. Optimize solvent systems (e.g., hexane:ethyl acetate gradients) based on polarity, and validate extraction efficiency using UV spectrophotometry .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

Document reaction conditions rigorously: temperature, solvent ratios, catalyst concentrations, and reaction times. Use standardized reagents and validate intermediates via spectroscopic methods. Publish detailed experimental procedures in supplementary materials, adhering to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .

Advanced Research Questions

Q. What experimental design strategies address low yields in this compound synthesis?

Employ Design of Experiments (DoE) to optimize variables (e.g., temperature, pH, catalysts). Use response surface methodology (RSM) to identify interactions between parameters. Validate results with ANOVA and replicate experiments. For biocatalytic routes, screen enzyme libraries and assess stability under varying conditions .

Q. How should contradictory data on this compound’s bioactivity be analyzed?

Conduct systematic reviews with meta-analysis to aggregate findings. Assess study biases (e.g., cell line variability, dosage inconsistencies). Validate results using orthogonal assays (e.g., in vitro enzyme inhibition vs. cell-based assays). Apply statistical tools like Cohen’s d to quantify effect sizes and identify outliers .

Q. What advanced techniques resolve ambiguities in this compound’s spectral data?

Use 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals. Compare experimental IR spectra with computational simulations (e.g., Gaussian software). For crystallographic ambiguities, perform Rietveld refinement or use synchrotron radiation. Cross-validate with high-resolution mass spectrometry (HRMS) .

Q. How can this compound’s pharmacokinetic properties be studied methodologically?

Use in vitro models (e.g., Caco-2 cells for permeability) and in vivo PK studies in rodents. Quantify plasma concentrations via LC-MS/MS. Apply compartmental modeling (e.g., non-linear mixed-effects modeling) to estimate parameters like Cmax and t1/2. Validate metabolic stability using liver microsomes .

Q. What strategies mitigate off-target effects in this compound’s pharmacological studies?

Employ chemoproteomics (e.g., activity-based protein profiling) to identify unintended targets. Use CRISPR-Cas9 knockouts to confirm specificity. Pair with molecular docking to predict binding affinities. Validate findings in isogenic cell lines or transgenic animal models .

Methodological Considerations

How to formulate a research question on this compound’s mechanism of action?

Use the PICOT framework: P opulation (e.g., cancer cells), I ntervention (this compound treatment), C omparison (untreated controls), O utcome (apoptosis markers), T ime (48-hour exposure). Ensure specificity, e.g., “How does this compound induce caspase-3 activation in HT-29 cells within 48 hours?” .

Q. What statistical approaches are suitable for this compound dose-response studies?

Fit data to sigmoidal curves (e.g., Hill equation) using non-linear regression. Calculate EC50/IC50 values with 95% confidence intervals. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report effect sizes and p-values adjusted for multiple comparisons .

Data Management & Reporting

Q. How to structure a research paper on this compound’s novel derivatives?

Follow IMRaD format: I ntroduction (highlight SAR gaps), M ethods (synthetic protocols, characterization), R esults (bioactivity data, selectivity indices), D iscussion (mechanistic hypotheses). Include supplementary files for raw spectra and crystallographic data (CIF files). Adhere to Biochemistry (Moscow) guidelines for table formatting .

Q. What criteria determine this compound’s inclusion in meta-analyses?

Use PRISMA guidelines: Define inclusion/exclusion criteria (e.g., in vitro IC50 ≤10 µM, peer-reviewed studies). Assess bias via ROBINS-I tool. Extract data into standardized templates (e.g., Excel) and perform heterogeneity tests (I<sup>2</sup> statistic). Use random-effects models if heterogeneity >50% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.